molecular formula C9H12ClNO B12981299 5-(1-Aminopropyl)-2-chlorophenol

5-(1-Aminopropyl)-2-chlorophenol

Cat. No.: B12981299
M. Wt: 185.65 g/mol
InChI Key: OKPXIZNSSGWOGC-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-2-chlorophenol is an organic compound characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chlorophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with 1-aminopropane under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and optimizing resource utilization .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)-2-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

5-(1-Aminopropyl)-2-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropyl-3-methylimidazolium chloride: Similar in structure but with an imidazolium ring instead of a phenol ring.

    2-Chlorophenol: Lacks the aminopropyl group, making it less versatile in chemical reactions.

    1-Aminopropyl-3-methylimidazolium tetrafluoroborate: Another related compound with different anionic properties.

Uniqueness

5-(1-Aminopropyl)-2-chlorophenol is unique due to the combination of the amino group and chlorophenol ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

5-(1-aminopropyl)-2-chlorophenol

InChI

InChI=1S/C9H12ClNO/c1-2-8(11)6-3-4-7(10)9(12)5-6/h3-5,8,12H,2,11H2,1H3

InChI Key

OKPXIZNSSGWOGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)O)N

Origin of Product

United States

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